molecular formula C14H16N4O2 B12524832 cyclohexyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-19-6

cyclohexyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12524832
CAS No.: 651769-19-6
M. Wt: 272.30 g/mol
InChI Key: KFIBQCNRDDYVMW-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound that features a cyclohexyl group attached to a benzoate moiety, which is further substituted with a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with cyclohexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclohexyl 4-(2H-tetrazol-5-yl)benzoate exerts its effects is primarily through its interaction with biological targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of both a cyclohexyl group and a tetrazole ring, which confer distinct physicochemical properties. These properties include enhanced lipophilicity and the ability to form multiple hydrogen bonds, making it a versatile compound for various applications .

Properties

CAS No.

651769-19-6

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

cyclohexyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C14H16N4O2/c19-14(20-12-4-2-1-3-5-12)11-8-6-10(7-9-11)13-15-17-18-16-13/h6-9,12H,1-5H2,(H,15,16,17,18)

InChI Key

KFIBQCNRDDYVMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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